molecular formula C22H20F3N3O6 B11477480 5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}-4,5-dihydro-1,2-oxazole-3-carbohydrazide

5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}-4,5-dihydro-1,2-oxazole-3-carbohydrazide

Cat. No.: B11477480
M. Wt: 479.4 g/mol
InChI Key: LUEJSNKYAKLESR-NSKAYECMSA-N
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Description

5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}-4,5-dihydro-1,2-oxazole-3-carbohydrazide is a complex organic compound that features a benzodioxole core, a trifluoromethyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}-4,5-dihydro-1,2-oxazole-3-carbohydrazide typically involves multiple steps:

    Formation of the Benzodioxole Core: This step involves the reaction of appropriate precursors under specific conditions to form the benzodioxole ring.

    Introduction of the Dimethoxy Groups: Methoxylation reactions are carried out to introduce the dimethoxy groups at the desired positions on the benzodioxole ring.

    Attachment of the Trifluoromethyl Group:

    Formation of the Oxazole Ring: The oxazole ring is synthesized through cyclization reactions involving appropriate precursors.

    Final Assembly: The final compound is assembled through condensation reactions involving the benzodioxole core, the trifluoromethyl group, and the oxazole ring.

Industrial Production Methods

Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the oxazole ring, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the benzodioxole core, where various substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophilic and nucleophilic reagents can be used under appropriate conditions to introduce various substituents.

Major Products Formed

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Dihydro derivatives.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}-4,5-dihydro-1,2-oxazole-3-carbohydrazide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Materials Science: It is explored for its potential use in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

    Biological Research: The compound is used in studies investigating its effects on various biological pathways and its potential as a biochemical probe.

    Industrial Applications: It is investigated for its potential use in the synthesis of other complex organic molecules and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}-4,5-dihydro-1,2-oxazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, among others.

Comparison with Similar Compounds

Similar Compounds

    4,7-Dimethoxy-1,3-benzodioxole: Shares the benzodioxole core but lacks the trifluoromethyl and oxazole groups.

    2-(1,3-Benzodioxol-5-yl)ethanamine: Contains the benzodioxole core but has an ethanamine group instead of the oxazole ring.

    6-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-4-methoxy-5,6-dihydro-2H-pyran-2-one: Contains a benzodioxole core and a pyran ring.

Uniqueness

5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}-4,5-dihydro-1,2-oxazole-3-carbohydrazide is unique due to the combination of its structural features, including the benzodioxole core, the trifluoromethyl group, and the oxazole ring. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C22H20F3N3O6

Molecular Weight

479.4 g/mol

IUPAC Name

5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]-4,5-dihydro-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C22H20F3N3O6/c1-30-17-8-13(18(31-2)20-19(17)32-11-33-20)7-14-9-16(28-34-14)21(29)27-26-10-12-5-3-4-6-15(12)22(23,24)25/h3-6,8,10,14H,7,9,11H2,1-2H3,(H,27,29)/b26-10+

InChI Key

LUEJSNKYAKLESR-NSKAYECMSA-N

Isomeric SMILES

COC1=C2C(=C(C(=C1)CC3CC(=NO3)C(=O)N/N=C/C4=CC=CC=C4C(F)(F)F)OC)OCO2

Canonical SMILES

COC1=C2C(=C(C(=C1)CC3CC(=NO3)C(=O)NN=CC4=CC=CC=C4C(F)(F)F)OC)OCO2

Origin of Product

United States

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